molecular formula C11H11NO2 B8340758 3,7-Dimethyl-1H-indole-5-carboxylic acid

3,7-Dimethyl-1H-indole-5-carboxylic acid

Cat. No.: B8340758
M. Wt: 189.21 g/mol
InChI Key: BYAJCGDLSROFJU-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

3,7-Dimethyl-1H-indole-5-carboxylic acid serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

  • Biosynthesis of Inhibitors : It is utilized in the biosynthesis of inhibitors targeting protein kinases, which are crucial for cell signaling pathways .
  • Metal-Free Reactions : The compound can be involved in metal-free Friedel-Crafts alkylation reactions, expanding its utility in synthetic organic chemistry .
  • Indigoid Generation : The compound has been assessed for its efficacy as a substrate for generating indigoids, which are valuable dyes .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies show that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as breast and colon cancer models. It demonstrated IC50 values in the low micromolar range, outperforming some conventional chemotherapeutics in specific assays.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

  • A study found that it significantly reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in mouse models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial efficacy:

  • In susceptibility tests, it exhibited superior inhibitory effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Neuroprotective Applications

Recent research has explored the neuroprotective capabilities of derivatives related to this compound:

  • Compounds derived from indole carboxylic acids have demonstrated strong antioxidant activity and inhibition of monoamine oxidase B (MAO-B), indicating potential applications in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityIC50 values against cancer cell lines (low micromolar range)
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels
AntimicrobialSuperior activity against Gram-positive and Gram-negative bacteria
NeuroprotectiveAntioxidant activity and MAO-B inhibition

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating a higher efficacy than conventional treatments.

Case Study 2: Anti-inflammatory Action

A mouse model study demonstrated that treatment with the compound led to a marked decrease in inflammatory markers (TNF-alpha and IL-6), suggesting its potential use in managing inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

The compound was tested against various bacterial strains and showed promising results, outperforming standard antibiotics in inhibiting bacterial growth.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3,7-dimethyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-3-8(11(13)14)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3,(H,13,14)

InChI Key

BYAJCGDLSROFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A microwave tube was charged with 5-bromo-3,7-dimethyl-1H-indole (317 mg, 1.42 mmol), dioxane (3 mL), Hermann's catalyst (42.1 mg, 0.07 mmol) and a solution of sodium carbonate (450 mg, 4.24 mmol) in water (6 mL). The mixture was stirred for 20 sec, heated at 165° C. for 15 minutes in a microwave reactor at very high absorption setting. The reaction was vented before handling. The mixture was filtered through diatomaceous earth and washed with EtOAc. The filtrate was concentrated and the residue was dissolved in water. The solution was acidified to pH 3 and the solid was collected to afford the title compound (250 mg, 93%).
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317 mg
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reactant
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3 mL
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reactant
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[Compound]
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catalyst
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42.1 mg
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catalyst
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450 mg
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reactant
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6 mL
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solvent
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Yield
93%

Synthesis routes and methods III

Procedure details

A 25 mL microwave reaction tube was charged with 317 mg 5-bromo-3,7-dimethyl-1H-indole dissolved in 3 L dioxane. 42 mg trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) and 187 mg molybdenum hexacarbonyl were added followed by 450 mg sodium carbonate dissolved in 6 mL water. The vial was sealed and heated in a microwave reactor for 20 minutes at 165° C. The reaction was cooled and then filtered through celite, and the filtercake washed with EtOAc. The filtrate was concentrated and the resultant oil was redissolved with water. The solution was acidified to pH 3 and the precipitate collected by filtration to yield 250.0 mg (93%) of 3,7-dimethylindole-5-carboxylic acid. LC-MS @ 188.1 (M−1)
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317 mg
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reactant
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450 mg
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reactant
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3 L
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solvent
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6 mL
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solvent
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42 mg
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catalyst
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187 mg
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catalyst
Reaction Step Five

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